

An In-depth Technical Guide to 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid

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For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-[3-(trifluoromethyl)phenoxy]nicotinic acid**. It delves into its molecular structure, physicochemical characteristics, synthesis, and analytical profile. While direct pharmacological data for this specific molecule is limited, this document explores its potential biological significance by examining its structural relationship to nicotinic acid and its known role as a metabolite of the herbicide diflufenican. This guide is intended to serve as a foundational resource for researchers investigating this compound and other related phenoxy nicotinic acid derivatives.

Introduction and Molecular Identity

2-[3-(Trifluoromethyl)phenoxy]nicotinic acid is a trifluoromethyl-substituted aromatic carboxylic acid. Its structure uniquely combines a nicotinic acid (pyridine-3-carboxylic acid) core with a 3-(trifluoromethyl)phenol moiety through an ether linkage. This strategic combination of a biologically active pyridine ring and a trifluoromethyl group—known to enhance metabolic stability and receptor binding affinity—suggests a potential for interesting, yet underexplored, pharmacological properties.

It is crucial to distinguish this compound from the structurally related but distinct non-steroidal anti-inflammatory drug (NSAID), Niflumic acid. The key structural difference is the ether (-O-) bridge in **2-[3-(trifluoromethyl)phenoxy]nicotinic acid**, compared to the amine (-NH-) bridge in Niflumic acid, which leads to significant differences in their chemical properties and biological activities.

This compound is also recognized as a transformation product of the agricultural herbicide diflufenican, highlighting its relevance in environmental and metabolic studies[1].

Chemical Structure and Nomenclature

- IUPAC Name: 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid[1]
- Synonyms: 3-[(3-Carboxypyridin-2-yl)oxy]benzotrifluoride, Diflufenican Metabolite AE B107137[1][2]
- CAS Number: 36701-89-0[1][2][3]
- Molecular Formula: $C_{13}H_8F_3NO_3$ [2][3]
- Molecular Weight: 283.20 g/mol [2][3]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The introduction of a trifluoromethyl group and a phenoxy-ether linkage to the nicotinic acid scaffold significantly influences its lipophilicity, polarity, and potential for intermolecular interactions.

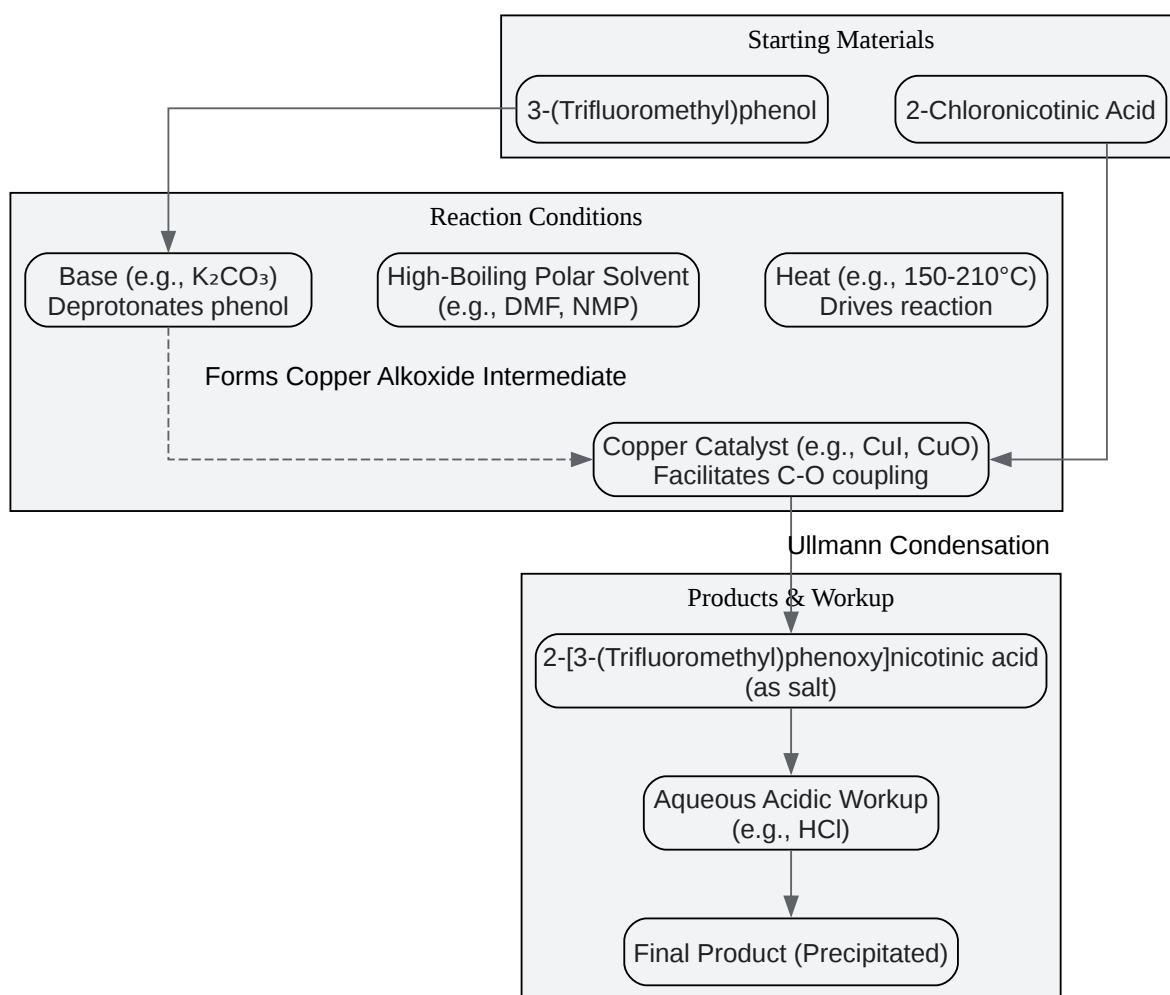
Property	Value	Source
Physical Form	Solid	[3]
Molecular Weight	283.20 g/mol	[2][3]
Molecular Formula	C ₁₃ H ₈ F ₃ NO ₃	[2][3]
XLogP3-AA	3.1	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	7	PubChem
Rotatable Bond Count	3	PubChem
SMILES	OC(=O)c1cccnc1Oc2cccc(c2)C(F)(F)F	[3]
InChI Key	OBRGOFGSXWAVNZ-UHFFFAOYSA-N	[3]

Synthesis and Manufacturing

The synthesis of **2-[3-(trifluoromethyl)phenoxy]nicotinic acid** can be achieved through a copper-catalyzed nucleophilic aromatic substitution, specifically an Ullmann condensation. This well-established reaction is suitable for the formation of diaryl ethers[4][5][6]. The logical disconnection for a retrosynthetic analysis points to 2-chloronicotinic acid and 3-(trifluoromethyl)phenol as readily available starting materials.

Proposed Synthetic Pathway: Ullmann Condensation

The core of this synthesis is the formation of the C-O bond between the pyridine ring and the phenoxide.



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Caption: Proposed Ullmann condensation workflow for synthesis.

Step-by-Step Experimental Protocol

Causality: This protocol is designed based on established principles of the Ullmann reaction for diaryl ether synthesis[4][5]. The choice of a base is to generate the nucleophilic phenoxide. The copper catalyst is essential for the coupling mechanism, which involves oxidative addition and reductive elimination steps. A high-boiling aprotic polar solvent is necessary to achieve the required reaction temperatures and to dissolve the reactants and intermediates.

- **Reactant Preparation:** To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)phenol (1.0 eq), 2-chloronicotinic acid (1.1 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (CuI, ~10 mol%).
- **Solvent Addition:** Add a suitable high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to the flask.
- **Reaction Execution:** Heat the reaction mixture to approximately 150-180°C with vigorous stirring. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require several hours to reach completion.
- **Workup and Isolation:** After cooling to room temperature, pour the reaction mixture into water and filter to remove any insoluble copper salts.
- **Acidification and Precipitation:** Transfer the aqueous filtrate to a beaker and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. This will protonate the carboxylate and cause the product to precipitate out of the solution.
- **Purification:** Collect the solid precipitate by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-[3-(trifluoromethyl)phenoxy]nicotinic acid**.

Self-Validation: The purity and identity of the final product must be confirmed through analytical techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry. The obtained data should be compared with reference values.

Analytical and Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of **2-[3-(trifluoromethyl)phenoxy]nicotinic acid**. While a dedicated, published spectrum for this exact compound is not readily available, its characteristic spectral features can be reliably predicted based on its constituent functional groups and data from structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the trifluoromethyl-substituted phenyl rings.
 - **Pyridine Ring Protons:** Three aromatic protons will be present. The proton at position 6 of the pyridine ring will likely be the most downfield, appearing as a doublet of doublets. The protons at positions 4 and 5 will also appear as distinct multiplets in the aromatic region (typically δ 7.0-8.5 ppm).
 - **Phenyl Ring Protons:** Four protons on the trifluoromethyl-substituted ring will give rise to signals in the aromatic region. Their splitting patterns (triplets, doublets, and singlets) will be characteristic of a 1,3-disubstituted benzene ring.
 - **Carboxylic Acid Proton:** A broad singlet corresponding to the acidic proton of the carboxylic group is expected far downfield ($\delta > 10$ ppm), which is exchangeable with D_2O .
- **^{13}C NMR:** The carbon NMR will show 13 distinct signals. The carbonyl carbon of the carboxylic acid will be significantly downfield (~165-175 ppm). The carbon atom of the CF_3 group will appear as a quartet due to C-F coupling. The remaining aromatic carbons will appear in the typical range of δ 110-160 ppm.
- **^{19}F NMR:** A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration Type	Expected Appearance	Rationale
2500-3300	O-H stretch (Carboxylic Acid)	Very broad, strong	Characteristic of H-bonded acid dimers
~1700-1725	C=O stretch (Carboxylic Acid)	Strong, sharp	Carbonyl of the acid group
1550-1620	C=C and C=N stretch	Medium to strong	Aromatic rings (pyridine and phenyl)
1100-1350	C-F stretch (CF ₃)	Very strong, often multiple bands	Characteristic of the trifluoromethyl group
1200-1280	C-O-C stretch (Aryl Ether)	Strong, asymmetric	Ether linkage

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

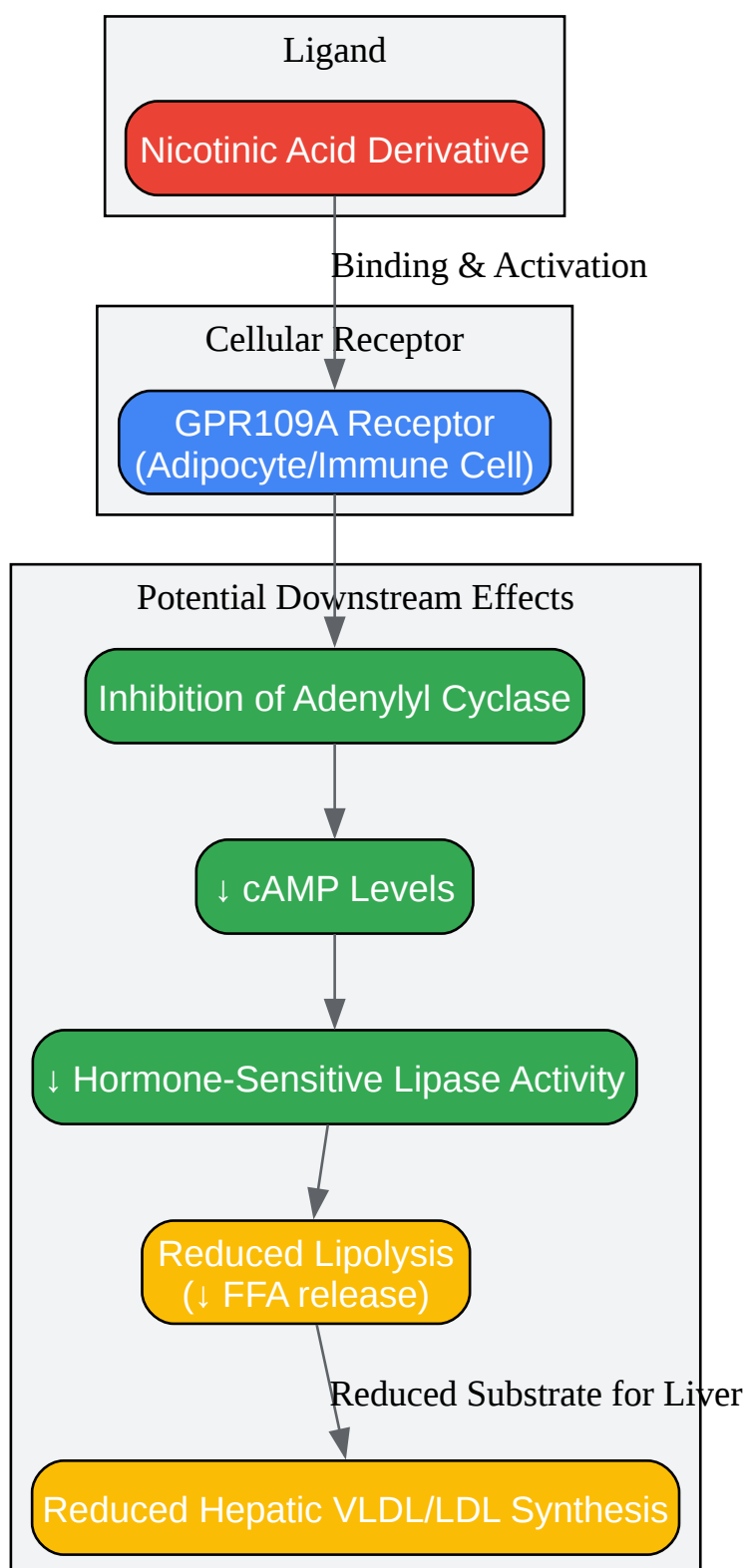
- Electrospray Ionization (ESI): In positive ion mode, the protonated molecule $[M+H]^+$ would be expected at m/z 284.05. In negative ion mode, the deprotonated molecule $[M-H]^-$ would be at m/z 282.03.
- Fragmentation: High-resolution mass spectrometry data shows a prominent fragment at m/z 266.0422, corresponding to the loss of water ($[M+H - H_2O]^+$), and another at m/z 238.0473, corresponding to the loss of formic acid ($[M+H - HCOOH]^+$)[\[1\]](#). The fragmentation pattern provides confirmatory structural evidence.

Potential Pharmacological and Biological Significance

While specific pharmacological studies on **2-[3-(trifluoromethyl)phenoxy]nicotinic acid** are not widely published, its structural components allow for informed hypotheses regarding its potential biological activities.

Relationship to Nicotinic Acid (Niacin)

The nicotinic acid moiety is the core of this molecule. Nicotinic acid itself is a well-known lipid-lowering agent that primarily acts through the G protein-coupled receptor 109A (GPR109A)[7]. This interaction leads to a decrease in lipolysis in adipose tissue and a reduction in the synthesis of very-low-density lipoprotein (VLDL) in the liver.



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Caption: Hypothesized GPR109A signaling pathway.

It is plausible that **2-[3-(trifluoromethyl)phenoxy]nicotinic acid** could act as a modulator of GPR109A. The large phenoxy substituent would significantly alter its binding affinity and efficacy compared to niacin. This modification could potentially lead to derivatives with altered potency, selectivity, or a more favorable side-effect profile (e.g., reduced flushing).

Potential as an Anti-inflammatory or Analgesic Agent

Many nicotinic acid derivatives have been explored for their anti-inflammatory and analgesic properties. For instance, studies on other 2-substituted phenyl derivatives of nicotinic acid have shown significant activity, sometimes superior to reference drugs like mefenamic acid[8]. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory cytokines. The structural similarity of the topic compound to this class of molecules suggests that it warrants investigation for similar activities.

Known Role as a Herbicide Metabolite

It is documented that **2-[3-(trifluoromethyl)phenoxy]nicotinic acid** is a soil and water metabolite of the herbicide diflufenican[1]. This established biological role is critical for environmental monitoring and toxicological assessments of the parent herbicide. Its formation via metabolic pathways in soil and potentially in organisms exposed to diflufenican makes it a relevant analyte for environmental science and regulatory affairs.

Safety and Handling

Based on available safety data, **2-[3-(trifluoromethyl)phenoxy]nicotinic acid** is classified as a hazardous substance.

- GHS Classification: GHS06 (Toxic)[3]
- Hazard Statements:
 - H301: Toxic if swallowed[1][3]
 - H317: May cause an allergic skin reaction[1][3]
- Precautionary Statements: P261, P264, P270, P280, P301 + P310, P302 + P352[3]

Handling Recommendations:

- Use only in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing dust.
- Avoid contact with skin and eyes.
- In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

2-[3-(Trifluoromethyl)phenoxy]nicotinic acid is a well-defined chemical entity with established physicochemical properties and a known role as a herbicide metabolite. While its synthesis can be reliably achieved through standard organic chemistry methods like the Ullmann condensation, its pharmacological profile remains largely unexplored. The structural motifs present in the molecule—the nicotinic acid core and the trifluoromethylphenoxy group—provide a strong rationale for investigating its potential as a modulator of GPR109A for metabolic disorders or as an anti-inflammatory agent. Future research should focus on synthesizing this compound in sufficient quantities for biological screening, performing in vitro assays to determine its receptor binding profile and enzyme inhibition capabilities, and conducting in vivo studies to assess its efficacy and safety. Such work will clarify whether **2-[3-(trifluoromethyl)phenoxy]nicotinic acid** is merely an environmental metabolite or a valuable lead compound for drug discovery.

References

- Dwivedi, P., Dwivedi, K., & Mitra, M. (2013). Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR technique. IOSR Journal of Applied Chemistry, 3(4), 45-51. [\[Link\]](#)
- Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic letters, 10(9), 1835–1837. [\[Link\]](#)

- PubChem. (n.d.). 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. National Center for Biotechnology Information.
- Wikipedia. (2023, December 1). Ullmann condensation.
- Khalil, N. A., Ahmed, E. M., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin, 61(9), 929-937.
- Semantic Scholar. (n.d.). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001488).
- Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilininicotinic acids. Farmaco, 58(4), 335-338.
- Abdel-Maksoud, M. S., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. [Link]
- SynArchive. (n.d.). Ullmann Condensation.
- Szalek, E., et al. (2021).
- PubChem. (n.d.). 2-Phenoxynicotinic acid. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Pike, N. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 6(3), 11-15. [Link]
- Ghorab, M. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1305. [Link]
- Hassan, S. Z., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.

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Sources

- 1. 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid | C₁₃H₈F₃NO₃ | CID 215891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-[3-(trifluoromethyl)phenoxy]nicotinic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-[3-(Trifluoromethyl)phenoxy]nicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183232#2-3-trifluoromethyl-phenoxy-nicotinic-acid-chemical-properties]

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